molecular formula C21H17Cl3N2O3S B3682659 N~2~-(4-chlorobenzyl)-N-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-chlorobenzyl)-N-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3682659
M. Wt: 483.8 g/mol
InChI Key: SYOFVBNRYDYFQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(4-chlorobenzyl)-N-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound characterized by the presence of multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-chlorobenzyl)-N-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Glycinamide Core: The glycinamide core can be synthesized by reacting glycine with an appropriate amine under acidic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation using phenylsulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be attached through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Incorporation of the 3,4-Dichlorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-chlorobenzyl)-N-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and amide groups can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N~2~-(4-chlorobenzyl)-N-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel polymers or materials with unique properties.

    Biology: Study of its effects on biological systems, including its potential as an enzyme inhibitor or modulator.

    Industry: Application in the development of new chemical processes or products.

Mechanism of Action

The mechanism of action of N2-(4-chlorobenzyl)-N-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-chlorobenzyl)-N-(3,4-dichlorophenyl)glycinamide
  • N~2~-(phenylsulfonyl)-N-(3,4-dichlorophenyl)glycinamide
  • N~2~-(4-chlorobenzyl)-N-(phenylsulfonyl)glycinamide

Uniqueness

N~2~-(4-chlorobenzyl)-N-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of multiple aromatic rings and sulfonyl groups enhances its potential interactions with biological targets and its stability under various conditions.

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl3N2O3S/c22-16-8-6-15(7-9-16)13-26(30(28,29)18-4-2-1-3-5-18)14-21(27)25-17-10-11-19(23)20(24)12-17/h1-12H,13-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOFVBNRYDYFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(4-chlorobenzyl)-N-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(4-chlorobenzyl)-N-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(4-chlorobenzyl)-N-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(4-chlorobenzyl)-N-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(4-chlorobenzyl)-N-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(4-chlorobenzyl)-N-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.